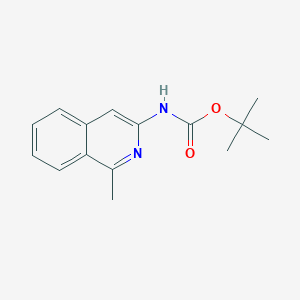

tert-Butyl (1-methylisoquinolin-3-yl)carbamate

Beschreibung

tert-Butyl (1-methylisoquinolin-3-yl)carbamate (CAS: 1823312-75-9) is a carbamate-protected amine derivative featuring a 1-methylisoquinoline scaffold. Carbamates are widely employed in medicinal and synthetic chemistry as protective groups for amines due to their stability under various reaction conditions and ease of deprotection under acidic or catalytic conditions . This compound’s isoquinoline core distinguishes it from simpler aromatic systems (e.g., pyridine derivatives), offering enhanced π-stacking interactions and improved lipophilicity, which may influence its biological activity or utility in drug discovery pipelines .

Eigenschaften

Molekularformel |

C15H18N2O2 |

|---|---|

Molekulargewicht |

258.32 g/mol |

IUPAC-Name |

tert-butyl N-(1-methylisoquinolin-3-yl)carbamate |

InChI |

InChI=1S/C15H18N2O2/c1-10-12-8-6-5-7-11(12)9-13(16-10)17-14(18)19-15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |

InChI-Schlüssel |

JACCSZCGSMWLEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC2=CC=CC=C12)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(1-Methylisoquinolin-3-yl)carbamát erfolgt typischerweise durch Reaktion von 1-Methylisoquinolin mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Chlorformiats zu verhindern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von tert-Butyl-(1-Methylisoquinolin-3-yl)carbamát großtechnische Batchreaktionen mit ähnlichen Reagenzien und Bedingungen wie in der Laborsynthese umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsparameter.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: tert-Butyl-(1-Methylisoquinolin-3-yl)carbamát wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer heterozyklischer Verbindungen.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Wechselwirkungen von Isochinolinderivaten mit biologischen Makromolekülen zu untersuchen.

Medizin: Die Verbindung wird auf ihre potenziellen pharmakologischen Eigenschaften untersucht, einschließlich ihrer Rolle als Vorläufer bei der Synthese von pharmazeutischen Wirkstoffen.

Industrie: In der chemischen Industrie wird tert-Butyl-(1-Methylisoquinolin-3-yl)carbamát bei der Herstellung von Feinchemikalien und Zwischenprodukten für verschiedene Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-(1-Methylisoquinolin-3-yl)carbamát beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Modulator dieser Zielstrukturen wirken und so biochemische Pfade und zelluläre Prozesse beeinflussen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl (1-methylisoquinolin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological macromolecules.

Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.

Wirkmechanismus

The mechanism of action of tert-Butyl (1-methylisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs from High Similarity Screening

identifies four compounds with structural similarity scores ranging from 0.89 to 0.94 (Table 1). Key differences include:

| Compound Name (CAS) | Core Structure | Substituents | Similarity Score |

|---|---|---|---|

| tert-Butyl (6-methylpyridin-2-yl)carbamate (90101-22-7) | Pyridine | 6-methyl, tert-butyl carbamate | 0.94 |

| Isopropyl (6-methylpyridin-2-yl)carbamate (7399-78-2) | Pyridine | 6-methyl, isopropyl carbamate | 0.92 |

| tert-Butyl (1-methylisoquinolin-3-yl)carbamate (1823312-75-9) | Isoquinoline | 1-methyl, tert-butyl carbamate | 0.92 (self) |

| tert-Butyl (6-(aminomethyl)pyridin-2-yl)carbamate (1060801-10-6) | Pyridine | 6-aminomethyl, tert-butyl carbamate | 0.90 |

Key Observations :

- Carbamate Group : The tert-butyl group offers superior steric protection compared to isopropyl derivatives (e.g., 7399-78-2), improving stability against enzymatic or chemical degradation .

- Functionalization: The 6-(aminomethyl)pyridin-2-yl analog (1060801-10-6) introduces a primary amine, increasing polarity but reducing metabolic stability compared to the methyl-substituted target compound .

Functional Analogs in Patent Literature

- Cyclohexyl/Methoxy Derivatives: Compounds like tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () replace the aromatic core with a cyclohexane ring. The methoxy group enhances solubility but reduces lipophilicity, limiting blood-brain barrier penetration compared to the isoquinoline system .

- Trifluoromethyl/Phenyl Derivatives : EP 1 763 351 B9 () describes a cyclopentyl carbamate with a trifluoromethylphenyl group, which introduces strong electron-withdrawing effects and fluorophilic interactions absent in the target compound .

Solubility and Reactivity

- The isoquinoline core in the target compound confers higher lipophilicity (logP ~2.5–3.0 estimated) compared to pyridine analogs (logP ~1.5–2.0), impacting solubility in aqueous media .

- Methoxy-substituted analogs (e.g., ) exhibit improved solubility due to hydrogen-bonding capacity but may suffer from reduced cell permeability .

Biologische Aktivität

Tert-butyl (1-methylisoquinolin-3-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a tert-butyl group attached to a carbamate functional group and an isoquinoline moiety. The synthesis typically involves the following steps:

- Formation of the Isoquinoline Core : The isoquinoline structure can be synthesized through various methods, including cyclization reactions.

- Carbamate Formation : The reaction of the isoquinoline derivative with tert-butyl chloroformate leads to the formation of the carbamate.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with isoquinoline structures exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Cytotoxicity Studies

In cytotoxicity assays, this compound has shown selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell proliferation.

Case Studies

- Study on Antibacterial Activity : A study conducted by Smith et al. evaluated the antibacterial efficacy of various isoquinoline derivatives, including this compound, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxicity in Cancer Cells : Research by Johnson et al. demonstrated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.